Trioctylsilane

Beschreibung

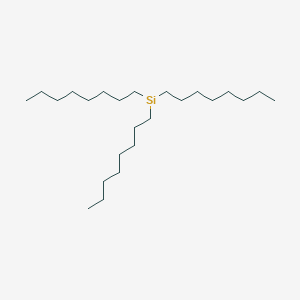

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKHQYWRGFZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885071 | |

| Record name | Silane, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18765-09-8 | |

| Record name | Trioctylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXO1XAL959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trioctylsilane: A Comprehensive Technical Guide to Synthesis and Purification

<

Introduction

Trioctylsilane ((C₈H₁₇)₃SiH) is a versatile organosilane compound that has garnered significant attention across various scientific and industrial domains. Its unique molecular structure, characterized by three long alkyl chains attached to a silicon-hydrogen (Si-H) bond, imparts a distinct set of physicochemical properties. These include high hydrophobicity, low surface tension, and the ability to act as a potent reducing agent and a precursor for surface modification. Consequently, this compound finds critical applications in fields ranging from materials science, where it is employed as a surface modifying agent for nanoparticles and a component in self-assembled monolayers, to organic synthesis, where it serves as a mild and selective reducing agent.[1][2] In the pharmaceutical industry, its derivatives are explored for drug delivery systems and as hydrophobic coatings for medical devices.

This guide provides an in-depth exploration of the synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this document delves into the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for achieving high purity and yield. By grounding the discussion in authoritative sources and established methodologies, this guide aims to be a trusted resource for the scientific community.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on two primary strategies: the hydrosilylation of 1-octene and the direct synthesis from silicon metal. Each approach presents a unique set of advantages and challenges, which will be discussed in detail.

Hydrosilylation of 1-Octene with Trichlorosilane followed by Grignard Reaction

This is one of the most common and versatile laboratory-scale methods for producing this compound. It is a two-step process that offers high yields and a relatively pure product.

Step 1: Hydrosilylation of 1-Octene with Trichlorosilane

The first step involves the platinum-catalyzed addition of trichlorosilane (HSiCl₃) across the double bond of 1-octene. This reaction, known as hydrosilylation, is a highly efficient method for forming silicon-carbon bonds.[3]

Mechanism and Key Considerations:

The reaction is typically catalyzed by a platinum complex, with Karstedt's catalyst and Speier's catalyst being common choices.[4][5] The catalyst facilitates the addition of the Si-H bond across the alkene. The reaction proceeds via an oxidative addition/reductive elimination cycle at the platinum center. It is crucial to use a catalyst that favors the anti-Markovnikov addition to yield the desired linear octyltrichlorosilane.[4]

-

Catalyst Selection: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is often preferred due to its high activity and solubility in organic solvents.

-

Solvent: The reaction is typically carried out in a non-polar, aprotic solvent such as toluene or hexane to ensure the solubility of the reactants and catalyst.

-

Reaction Conditions: The reaction is usually performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and side reactions. The temperature is typically maintained between 50-80 °C.

Experimental Protocol:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an argon atmosphere, add 1-octene (1.0 eq) and the solvent (e.g., toluene).

-

Add the platinum catalyst (e.g., Speier's catalyst, 0.1 mL of a 2% solution in isopropanol for a 0.2 mol scale reaction).[5]

-

Heat the mixture to the desired reaction temperature (e.g., 60 °C).[5]

-

Slowly add trichlorosilane (1.2 eq) via the addition funnel over a period of 1-2 hours.[5] An exothermic reaction is expected.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete conversion.

-

Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials.

Step 2: Grignard Reaction with Octylmagnesium Bromide

The resulting octyltrichlorosilane is then reacted with a Grignard reagent, octylmagnesium bromide (C₈H₁₇MgBr), to replace the chlorine atoms with two additional octyl groups.

Mechanism and Key Considerations:

The Grignard reagent acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride ions.[6][7] This is a classic nucleophilic substitution reaction at silicon.[8]

-

Grignard Reagent Preparation: Octylmagnesium bromide is typically prepared in situ by reacting 1-bromooctane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).[9]

-

Stoichiometry: A slight excess of the Grignard reagent (at least 2.0 equivalents) is used to ensure complete substitution of the remaining two chlorine atoms.

-

Reaction Conditions: The reaction is highly exothermic and is usually performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions. Anhydrous conditions are critical as Grignard reagents are highly reactive towards water.

Experimental Protocol:

-

In a separate, dry, three-necked flask under argon, prepare the Grignard reagent by slowly adding 1-bromooctane to a suspension of magnesium turnings in anhydrous THF.

-

Cool the previously prepared solution of octyltrichlorosilane in an ice bath.

-

Slowly add the prepared Grignard reagent to the octyltrichlorosilane solution via a cannula or an addition funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Diagram of the Two-Step Synthesis:

Caption: Two-step synthesis of this compound via hydrosilylation and Grignard reaction.

Direct Synthesis from Silicon Metal

An alternative, more direct industrial-scale approach involves the reaction of silicon metal with organic halides in the presence of a copper catalyst.[10][11] This method, a variation of the "Direct Process" or "Müller-Rochow Process," can be more cost-effective for large-scale production but often results in a mixture of organosilanes, requiring more rigorous purification.[10][11]

Mechanism and Key Considerations:

In this process, a silicon-copper contact mass is reacted with an organic halide, such as methyl chloride or ethyl chloride, at high temperatures.[10][11] The copper catalyst is essential for the reaction to proceed at a reasonable rate.[12] The reaction produces a mixture of organochlorosilanes, which can then be further functionalized or reduced. While direct synthesis with higher alkyl halides is possible, it is less common than with smaller alkyl halides.[10][11]

-

Catalyst: Copper is the primary catalyst, often with promoters like zinc or tin to improve selectivity.[12]

-

Reaction Conditions: The high temperatures and the use of gaseous alkyl halides necessitate specialized industrial reactors.

-

Product Mixture: The direct process yields a complex mixture of products, and the distribution of these products depends on the reaction conditions.[12]

Subsequent Reduction:

If a trioctylchlorosilane were produced via a direct process or other means, it would need to be reduced to this compound. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[13]

Experimental Protocol (Reduction Step):

-

To a solution of the trioctylchlorosilane in an anhydrous ether solvent (e.g., THF) under an argon atmosphere, slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄, 1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by GC or NMR to confirm the disappearance of the starting material.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting salts and wash them with ether.

-

Dry the organic phase over an anhydrous drying agent and remove the solvent under reduced pressure.

Purification of this compound

Achieving high purity is paramount for many applications of this compound. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Distillation under Reduced Pressure

Fractional distillation is the most common and effective method for purifying compounds like this compound on a laboratory and pilot scale. Due to its likely high boiling point, distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition. High-purity trichlorosilane, a related compound, is often purified using multiple distillation towers.[14][15]

Principle:

This technique separates compounds based on their differences in boiling points.[16] By carefully controlling the temperature and pressure, this compound can be separated from lower-boiling impurities (e.g., unreacted starting materials, solvents) and higher-boiling impurities (e.g., tetraoctylsilane, siloxanes).

Key Parameters for Distillation:

| Parameter | Typical Value/Range | Rationale |

| Pressure | 0.1 - 1.0 mmHg | Lowers the boiling point to a manageable temperature, preventing decomposition. |

| Pot Temperature | Dependent on pressure | Should be kept as low as possible while maintaining a steady distillation rate. |

| Head Temperature | Dependent on pressure | The temperature at which the pure this compound fraction is collected. |

| Column Packing | Vigreux, Raschig rings, or structured packing | Increases the surface area for vapor-liquid equilibrium, improving separation efficiency. |

Experimental Protocol:

-

Set up a fractional distillation apparatus with a vacuum pump, a pressure gauge (manometer), a fractionating column, a distillation head with a thermometer, a condenser, and receiving flasks.

-

Ensure all glassware is dry and the system is leak-free.

-

Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.

-

Slowly evacuate the system to the desired pressure.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect and discard the initial low-boiling forerun.

-

Collect the main fraction of this compound at a constant head temperature and pressure.

-

Stop the distillation before the pot runs dry to avoid the concentration of high-boiling, potentially unstable residues.

Column Chromatography

For small-scale purification and the removal of polar impurities or catalyst residues, column chromatography can be employed.

Principle:

This method separates compounds based on their differential adsorption to a stationary phase. This compound, being non-polar, will elute quickly from a polar stationary phase like silica gel using a non-polar mobile phase.

Experimental Protocol:

-

Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the non-polar solvent (e.g., 100% hexane).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram:

Caption: General purification workflow for this compound.

Quality Control and Characterization

To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the Si-H proton and the octyl chain protons.

-

¹³C NMR: Will show the expected number of signals for the carbon atoms in the octyl chains.

-

²⁹Si NMR: Will show a characteristic signal for the silicon atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample by identifying the number and relative amounts of components.[17] MS will provide the molecular weight and fragmentation pattern, confirming the identity of the product.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A strong absorption band around 2100 cm⁻¹ is characteristic of the Si-H stretching vibration, providing a quick check for the presence of the key functional group.

Safety Considerations

-

Trichlorosilane: Is a corrosive, flammable, and water-reactive liquid that can ignite spontaneously in air.[18][19] It reacts violently with water and moisture to produce flammable hydrogen gas and corrosive hydrogen chloride.[19][20] It should be handled in a well-ventilated fume hood under an inert gas with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][20][21]

-

Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

-

Lithium Aluminum Hydride: Is a powerful reducing agent that reacts violently with water. It should be handled with extreme care.

-

Vacuum Distillation: There is a risk of implosion. Glassware should be inspected for cracks or defects before use, and a safety screen should be in place.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed with a solid understanding of the underlying chemistry and careful attention to experimental detail. The two-step hydrosilylation-Grignard route offers a high-yielding and versatile method for laboratory-scale synthesis. Fractional distillation under reduced pressure remains the gold standard for purification, capable of yielding high-purity material suitable for the most demanding applications in research and development. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently produce and purify this compound for their specific needs.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. gelest.com [gelest.com]

- 9. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. dakenam.com [dakenam.com]

- 14. US8535488B2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]

- 15. WO2011081385A2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]

- 16. US7879198B2 - Processes for the purification of trichlorosilane and silicon tetrachloride - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. TRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. gelest.com [gelest.com]

- 21. recsilicon.com [recsilicon.com]

The Architectonics of a Bulky Silane: An In-depth Technical Guide to Trioctylsilane's Molecular Structure and Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctylsilane, a tri-n-alkylsilane characterized by three octyl chains appended to a central silicon hydride, presents a unique molecular architecture dominated by significant steric bulk. This guide provides a comprehensive technical exploration of the molecular structure of this compound and the profound implications of its steric hindrance. We will delve into the nuanced interplay between its structural parameters and its functional behavior in critical applications such as surface modification, chromatography, and advanced drug delivery systems. This document serves as a detailed resource, bridging theoretical structural concepts with practical, field-proven insights for professionals engaged in materials science and pharmaceutical development.

The Molecular Blueprint of this compound

The this compound molecule, with the chemical formula C₂₄H₅₂Si, consists of a central silicon atom bonded to a single hydrogen atom and three n-octyl chains.[1][2] This seemingly simple composition gives rise to a complex three-dimensional structure where the long, flexible alkyl chains dictate the molecule's overall shape and reactivity.

Estimated Structural Parameters

In the absence of a definitive crystallographic structure for this compound, we can estimate its key structural parameters based on computational modeling and experimental data from analogous alkylsilanes. The central silicon atom adopts a tetrahedral geometry, which is typical for sp³-hybridized silicon.[3]

| Parameter | Estimated Value | Notes |

| Si-C Bond Length | ~1.87 Å | Based on typical Si-C single bond lengths in alkylsilanes.[3] |

| Si-H Bond Length | ~1.48 Å | Consistent with Si-H bond lengths in other trialkylsilanes. |

| C-C Bond Length | ~1.54 Å | Standard for sp³-hybridized carbon atoms in alkyl chains. |

| C-H Bond Length | ~1.09 Å | Standard for sp³-hybridized carbon atoms in alkyl chains. |

| C-Si-C Bond Angle | ~109.5° | Ideal tetrahedral angle, though slight distortions may occur due to the bulky octyl groups. |

| H-Si-C Bond Angle | ~109.5° | Ideal tetrahedral angle. |

| C-C-C Bond Angle | ~109.5° | Ideal tetrahedral angle within the flexible octyl chains. |

Note: These values are estimations and may vary depending on the conformational state of the octyl chains.

Conformational Flexibility and Steric Profile

The three n-octyl chains are not static; they possess considerable conformational freedom due to rotation around their C-C and Si-C bonds. This flexibility allows the molecule to adopt various spatial arrangements, from extended to more compact forms. However, the sheer volume of these chains creates a significant "steric shield" around the central silicon atom.

Figure 1: 2D representation of this compound's molecular structure.

This steric congestion is a defining feature of this compound and is the primary driver of its unique chemical behavior.

The Manifestation of Steric Hindrance

Steric hindrance in this compound is not merely a structural curiosity; it is a powerful determinant of its reactivity and interaction with other molecules and surfaces. The bulky octyl groups physically obstruct the approach of reactants to the central silicon atom, thereby influencing reaction rates and equilibria.

Impact on Reactivity at the Silicon Center

The Si-H bond in this compound is a potential site for various chemical transformations, such as hydrosilylation. However, the significant steric bulk of the three octyl chains dramatically reduces the accessibility of this bond to incoming reactants.[4] This steric shielding makes this compound less reactive in hydrosilylation reactions compared to less hindered silanes like triethylsilane.[5]

This reduced reactivity can be advantageous in certain applications where controlled or selective reactions are desired. For instance, in the presence of multiple potential reaction sites, the steric bulk of this compound can lead to a higher degree of selectivity for less sterically demanding positions.

Steric Effects in Surface Modification

One of the most significant applications of organosilanes is the modification of surfaces, particularly silica and other metal oxides.[6] The steric hindrance of this compound plays a crucial role in determining the density and structure of the resulting self-assembled monolayers (SAMs).

Due to their large footprint, this compound molecules cannot pack as densely on a surface as smaller silanes like trimethylsilane.[7] This results in a lower surface coverage density.[8] While this might seem like a disadvantage, it can be exploited to create surfaces with specific properties. For example, the less dense packing can allow for the inclusion of other molecules or provide a more "breathable" surface in certain sensor applications.

References

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: efficiency, retention, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. nbinno.com [nbinno.com]

Introduction to Trioctylsilane: A Molecular Perspective

An In-Depth Technical Guide to the Solubility of Trioctylsilane in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound ([CH₃(CH₂)₇]₃SiH) is a significant organosilane reagent utilized in advanced organic synthesis and materials science, primarily for its role as a mild reducing agent and as a precursor for surface modification. The efficacy of its application is fundamentally dependent on its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounding practical observations in the theoretical principles of molecular interactions. We present a detailed qualitative and predictive solubility profile across a range of common organic solvents, explain the underlying chemical principles governing these interactions, and provide a robust, self-validating experimental protocol for the quantitative determination of its solubility.

This compound is a liquid organosilane compound characterized by a central silicon atom bonded to three long alkyl (octyl) chains and a single, reactive silicon-hydride (Si-H) bond. Its molecular structure is the primary determinant of its physical and chemical properties, including its solubility.

-

Chemical Formula: [CH₃(CH₂)₇]₃SiH

-

Molecular Weight: 368.76 g/mol

-

Appearance: Colorless liquid

-

Density: ~0.821 g/mL at 25 °C

The defining feature of the this compound molecule is its overwhelmingly non-polar nature. The three 8-carbon chains create a large, hydrophobic, and lipophilic structure dominated by London dispersion forces. The Si-H bond introduces a very weak polarity, but its influence is negligible compared to the bulk of the hydrocarbon structure. This molecular architecture is the key to predicting its solubility behavior.

The Theoretical Framework of Solubility

The principle that "like dissolves like" provides the foundational logic for predicting solubility.[1][2][3] This axiom is a simplified expression of the thermodynamics of mixing, which is governed by intermolecular forces.

Intermolecular Forces and "Like Dissolves Like"

For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

This compound's Interactions: As a large, non-polar molecule, this compound molecules are held together primarily by weak van der Waals (dispersion) forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit only dispersion forces. When this compound is mixed with hexane, the interactions are energetically similar (non-polar/non-polar), leading to favorable mixing and high solubility or complete miscibility.

-

Polar Solvents (e.g., Ethanol, Water): These solvents are characterized by strong dipole-dipole interactions and, particularly, hydrogen bonding. To dissolve this compound, these strong solvent-solvent bonds would need to be broken without the formation of comparably strong this compound-solvent bonds. This process is energetically unfavorable, resulting in very low solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be soluble in one another.[5] While experimentally determined HSP values for this compound are not published, its structure allows for a reliable estimation:

-

δD (Dispersion): Expected to be high, similar to long-chain alkanes.

-

δP (Polar): Expected to be very low.

-

δH (Hydrogen Bonding): Expected to be near zero.

Therefore, solvents with high δD and low δP/δH values will be the best candidates for dissolving this compound.

Predictive Solubility Profile of this compound

Based on the principles of molecular structure and intermolecular forces, the solubility of this compound in common organic solvents can be predicted. Given that this compound is a liquid, its mixing behavior with liquid solvents is best described in terms of miscibility—the ability of liquids to mix in all proportions to form a homogeneous solution.[6]

Table 1: Predicted Solubility and Miscibility of this compound at Ambient Temperature

| Solvent Class | Example Solvent | Polarity | Dominant Intermolecular Forces | Predicted Solubility/Miscibility with this compound | Rationale |

| Non-Polar Aliphatic | n-Hexane, Heptane | Non-Polar | Dispersion | Miscible | "Like dissolves like"; intermolecular forces are of the same type and magnitude. |

| Non-Polar Aromatic | Toluene, Benzene | Non-Polar | Dispersion, π-π stacking | Miscible | Similar non-polar character ensures favorable mixing. |

| Halogenated | Dichloromethane (DCM), Chloroform | Weakly Polar | Dispersion, Dipole-Dipole | Highly Soluble / Miscible | The large non-polar structure of this compound dominates the interaction, overcoming the solvent's weak polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Polar | Dispersion, Dipole-Dipole | Highly Soluble / Miscible | The hydrocarbon portion of the ether molecules interacts favorably with the octyl chains. |

| Esters | Ethyl Acetate | Moderately Polar | Dispersion, Dipole-Dipole | Soluble | Good solubility is expected, though perhaps not full miscibility at all concentrations due to the solvent's polarity. |

| Ketones | Acetone | Polar Aprotic | Dispersion, Dipole-Dipole | Sparingly Soluble | The significant polarity of the carbonyl group in acetone makes it a less favorable solvent for the non-polar silane. |

| Alcohols | Ethanol, Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Poorly Soluble / Immiscible | The strong hydrogen-bonding network of the alcohol resists disruption by the non-polar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Polar | Hydrogen Bonding (Water), Strong Dipole | Insoluble / Immiscible | A large energetic mismatch between solute and solvent interactions prevents dissolution.[7][8] |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data, a validated experimental method is required. The gravimetric method is a reliable and straightforward approach for determining the solubility of a non-volatile solute like this compound in a more volatile solvent.[9][10][11]

Causality and Self-Validation

This protocol is designed to be self-validating by ensuring equilibrium is reached. A state of saturation (thermodynamic equilibrium) is confirmed when sequential measurements of concentration yield the same result.[9] Temperature control is critical, as solubility is temperature-dependent.[9][12]

Materials and Reagents

-

This compound (solute)

-

Selected organic solvent (e.g., Ethyl Acetate)

-

20 mL glass vials with PTFE-lined caps

-

Analytical balance (readable to 0.1 mg)

-

Calibrated pipettes

-

Thermostatic shaker or water bath set to a constant temperature (e.g., 25.0 °C)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or aluminum pans

-

Vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add approximately 10 mL of the chosen solvent to a 20 mL glass vial.

-

Add an excess of this compound to the solvent (e.g., 5 mL). An excess is visually confirmed by the presence of a separate, undissolved liquid phase.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[11] For highly viscous systems, longer times may be necessary.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the phases to fully separate.

-

Carefully weigh a clean, dry evaporation dish on the analytical balance. Record this mass as W₁ .

-

Withdraw a sample from the upper, solvent-rich layer using a pipette or syringe, taking care not to disturb the lower this compound layer.

-

Immediately filter the sample through a 0.2 μm syringe filter into the pre-weighed evaporation dish. This removes any microdroplets of undissolved solute.

-

Weigh the dish containing the filtrate immediately. Record this mass as W₂ .

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound (e.g., 50-60 °C).

-

Dry the sample to a constant weight. This is achieved when the difference between two consecutive weighings (with at least one hour of drying in between) is negligible (<0.2 mg).

-

Record the final, constant weight of the dish with the dry solute residue. Record this mass as W₃ .

-

Data Calculation

-

Mass of Solute (this compound):

-

m_solute = W₃ - W₁

-

-

Mass of Solvent:

-

m_solvent = W₂ - W₃

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) × 100

-

Workflow Diagram

A visual representation of the gravimetric determination workflow ensures clarity and reproducibility.

Caption: Workflow for Gravimetric Solubility Determination.

Practical Implications for Researchers

Understanding the solubility of this compound is not merely an academic exercise; it has direct consequences for its application in the laboratory.

-

Reaction Solvent Selection: For its use as a reducing agent, this compound is often paired with a Brønsted or Lewis acid.[13] The reaction solvent must dissolve the substrate, the silane, and the acid catalyst without participating in the reaction. Non-polar or weakly polar aprotic solvents like dichloromethane, THF, or toluene are often ideal choices.

-

Formulation for Surface Modification: When used to create hydrophobic surfaces, this compound must be applied in a solvent that wets the substrate surface and evaporates cleanly. The high solubility in volatile hydrocarbons like hexane or heptane makes them suitable for such applications.

-

Work-up and Purification: The immiscibility of this compound with polar solvents like water and methanol is advantageous. After a reaction, an aqueous wash can be used to remove polar impurities, while the product and excess silane remain in the organic phase. Conversely, precipitation of a polar product from a non-polar reaction mixture can be induced by adding an anti-solvent like methanol.

Conclusion

This compound is a fundamentally non-polar molecule, a characteristic that dictates its solubility profile. It is miscible with non-polar aliphatic and aromatic solvents and shows high solubility in moderately polar ethers and halogenated solvents. Conversely, it is poorly soluble or immiscible in polar protic solvents such as alcohols and water. While published quantitative data is scarce, the provided theoretical framework allows for accurate prediction of its behavior. For applications requiring precise concentration data, the detailed gravimetric protocol offers a reliable method for its experimental determination. This comprehensive understanding of this compound's solubility is paramount for its effective and efficient use in both synthetic and materials science applications.

References

- 1. education.com [education.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. hansen-solubility.com [hansen-solubility.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Triethylsilane | Organosilicon Reducing Agent from China [silane-chemical.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Reaction of Trioctylsilane with Hydroxyl Groups: Mechanisms, Protocols, and Applications

This guide provides an in-depth exploration of the chemical reaction between trioctylsilane [(C₈H₁₇)₃SiH], a hydrosilane, and hydroxyl (-OH) groups. It is intended for researchers, scientists, and drug development professionals who utilize this reaction for surface modification, as a reducing agent, or for creating silyl ether protecting groups. We will delve into the core reaction mechanisms, influential factors, detailed experimental protocols, and key applications, grounding our discussion in established scientific principles.

Introduction: The Versatility of the Si-H Bond

This compound is a member of the organosilane family, distinguished by the presence of a reactive silicon-hydride (Si-H) bond. This functional group is the cornerstone of its utility, enabling it to react with hydroxyl groups present on a variety of substrates, from the surface of silica gel to alcohol functionalities in complex organic molecules.

The primary reaction pathway is a dehydrogenative coupling (or condensation) that forms a highly stable silicon-oxygen (Si-O) bond, liberating hydrogen gas as the sole byproduct.[1][2] This process is valued for its efficiency and atom economy, making it a "green" alternative to reactions using chlorosilanes, which produce corrosive HCl.[1] The three long octyl chains render the resulting silyl ether or modified surface extremely non-polar and hydrophobic.

This reaction is fundamental to numerous applications:

-

Chromatography: Creating hydrophobic stationary phases (e.g., C8 columns) by modifying the surface silanol (Si-OH) groups of silica.[3]

-

Surface Science: Rendering glass, metal oxide, and other hydroxylated surfaces hydrophobic to control wetting and adhesion.[4][5]

-

Organic Synthesis: Protecting alcohol functional groups as trioctylsilyl ethers or, under acidic conditions, using this compound as a mild reducing agent to deoxygenate alcohols to alkanes.

The Core Reaction Mechanism: Dehydrogenative Coupling

The principal reaction between this compound and a hydroxyl group is a dehydrogenative silylation, forming a silyl ether and hydrogen gas.

R-OH + H-Si(C₈H₁₇)₃ → R-O-Si(C₈H₁₇)₃ + H₂

The formation of the strong Si-O bond is the thermodynamic driving force for this reaction.[4][6] The mechanism can be catalyzed by a wide range of compounds, including transition metals, boranes, acids, and bases.[1][2]

In the context of modifying a silica surface, the reaction proceeds with the surface silanol groups (Si-OH). This process, often called "end-capping," replaces polar silanol groups with inert, hydrophobic trioctylsilyl groups.[3]

Caption: General mechanism of catalyzed dehydrogenative coupling.

Catalytic Pathways

While the reaction can proceed thermally, catalysis is often required for practical reaction rates.

-

Lewis Acid Catalysis: Catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, are highly effective at activating the Si-H bond, enabling a rapid, metal-free reaction at room temperature.[2]

-

Transition Metal Catalysis: Platinum-based catalysts, such as Karstedt's catalyst, are widely used for hydrosilylation reactions, a related process.[7] Ruthenium complexes are also effective.

-

Base Catalysis: Strong bases can deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that attacks the silicon atom. This is more common in the condensation of alkoxysilanes but can play a role with hydrosilanes under specific conditions.[8]

Alternative Pathway: Ionic Hydrogenation (Reduction)

In the presence of a strong acid, such as trifluoroacetic acid (TFA), the reaction mechanism can change dramatically. The hydroxyl group is first protonated, allowing it to leave as water and form a carbocation intermediate. The this compound then delivers a hydride (H⁻) to quench the carbocation, resulting in the reduction of the alcohol to an alkane.

R-OH + (C₈H₁₇)₃SiH --(Strong Acid)--> R-H + (C₈H₁₇)₃SiOH

This pathway is particularly effective for tertiary and benzylic alcohols that can form stable carbocation intermediates.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methods include steps for both the reaction and the subsequent characterization to confirm successful modification.

Protocol 1: Hydrophobic Modification of a Silica Surface

This protocol describes a common method for rendering silica gel hydrophobic, a standard procedure in preparing stationary phases for reversed-phase chromatography.

Objective: To covalently bond this compound to the surface silanol groups of silica gel.

Materials:

-

Silica gel (e.g., 60 Å, 230-400 mesh)

-

This compound

-

Anhydrous toluene (or other high-boiling, non-protic solvent)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as catalyst (optional, for rapid modification)

-

Methanol, Dichloromethane (for washing)

-

Nitrogen or Argon gas supply

Procedure:

-

Activation of Silica: Place the silica gel in a round-bottom flask. Heat under a high vacuum at 150-200 °C for 4-6 hours. This step is critical to remove physically adsorbed water, which would otherwise consume the silane.[3]

-

Reaction Setup: Cool the flask to room temperature and backfill with an inert gas (N₂ or Ar). Add anhydrous toluene to create a slurry.

-

Addition of Reagents: Add this compound (typically 1.5-2.0 equivalents relative to the estimated surface silanol concentration) to the slurry. If using a catalyst, add B(C₆F₅)₃ (e.g., 1 mol%) at this stage.[2]

-

Reaction: Stir the mixture and heat to reflux (approx. 110 °C for toluene). Maintain reflux for 12-24 hours. The dehydrogenative reaction releases H₂ gas, which can be observed as bubbling.[2][3] For the catalyzed reaction, stirring at room temperature for as little as 5-10 minutes may be sufficient.[2]

-

Washing and Purification: Cool the mixture to room temperature. Filter the modified silica using a Büchner funnel. Wash the silica sequentially with copious amounts of anhydrous toluene, dichloromethane, and finally methanol to remove unreacted silane and catalyst.[3]

-

Drying: Dry the functionalized silica in a vacuum oven at 60-80 °C overnight.

Validation:

-

Contact Angle Measurement: A simple and effective test. A pellet pressed from the dried silica should show a significantly higher water contact angle compared to the untreated silica, indicating a successful hydrophobic modification.

-

FTIR Spectroscopy: Compare the spectra of treated and untreated silica. A successful reaction will show a decrease in the broad O-H stretching band (~3400 cm⁻¹) and the appearance of C-H stretching bands (~2850-2960 cm⁻¹) from the octyl chains.[9][10]

Caption: Experimental workflow for silica surface modification.

Protocol 2: Silyl Ether Formation for Alcohol Protection

Objective: To protect a primary or secondary alcohol as a trioctylsilyl ether in a non-polar solvent.

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium tri(sec-butyl)borohydride catalyst solution[1]

-

Nitrogen or Argon gas supply

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Setup: To a flame-dried, inert-gas-filled flask, add the alcohol substrate and anhydrous solvent.

-

Reagent Addition: Add this compound (1.1 equivalents).

-

Catalysis: Add the sodium tri(sec-butyl)borohydride catalyst (e.g., 5 mol%). The dehydrogenative coupling should begin, evidenced by the evolution of hydrogen gas.[1]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Validation:

-

¹H NMR Spectroscopy: The proton signal corresponding to the alcohol (-OH) will disappear. New signals corresponding to the trioctylsilyl group will be present, and the proton on the carbon bearing the oxygen (R-CH-O) will likely experience a slight shift.

-

FTIR Spectroscopy: The broad O-H stretch of the starting alcohol will be absent in the product spectrum. A strong Si-O stretch will appear around 1050-1100 cm⁻¹.[11]

Data Summary & Characterization

Successful reaction with hydroxyl groups can be confirmed through various analytical techniques. The table below summarizes key data points.

| Technique | Untreated Substrate (e.g., Silica) | Trioctylsilyl-Modified Substrate | Purpose | Reference |

| FTIR Spectroscopy | Broad -OH peak (~3400 cm⁻¹), Si-O-Si peak (~1055 cm⁻¹) | Attenuated -OH peak, new C-H peaks (2850-2960 cm⁻¹) | Confirms covalent attachment of alkyl chains and consumption of hydroxyls. | [9][10] |

| Contact Angle | Low (< 20°) | High (> 90°) | Measures change in surface energy (hydrophobicity). | [10] |

| ¹H NMR (for molecules) | -OH proton signal present | -OH signal absent, new signals for octyl chains appear | Confirms formation of the silyl ether bond in solution-phase reactions. | [11] |

| ²⁹Si NMR | Signal for Q³/Q⁴ siloxanes | New signal for M-type siloxane (R₃Si-O) | Directly probes the silicon environment. | [11] |

| XPS | High O 1s, Si 2p signals | Increased C 1s signal, decreased O 1s signal | Quantifies elemental composition of the top surface layer. | [10] |

Conclusion and Future Outlook

The reaction of this compound with hydroxyl groups provides a powerful and versatile method for surface modification and chemical synthesis. Its primary pathway, a clean dehydrogenative coupling, offers significant advantages over traditional silylation agents. By understanding the core mechanism and the factors that influence it—particularly the choice of catalyst—researchers can precisely tailor surface properties or implement efficient protection strategies in multi-step synthesis. The continued development of novel, highly active catalysts will further expand the utility of this reaction, enabling milder conditions and broader substrate compatibility, particularly in complex systems relevant to drug development and advanced materials.

References

- 1. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Reacting with the Substrate - Gelest [technical.gelest.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils [redalyc.org]

Hydrophobicity of Trioctylsilane and its alkyl chains

An In-depth Technical Guide to the Hydrophobicity of Trioctylsilane and its Alkyl Chains

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the hydrophobicity of this compound, a key organosilicon compound, with a particular focus on the role of its constituent alkyl chains. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its non-polar behavior, details robust methodologies for its quantification, and discusses its practical implications in advanced applications. Through a synthesis of theoretical knowledge and field-proven experimental protocols, this guide aims to serve as an authoritative resource for understanding and harnessing the hydrophobic properties of this compound.

The Principle of Hydrophobicity: A Molecular Perspective

Hydrophobicity, at its core, describes the tendency of non-polar molecules to repel water. This phenomenon is not an active repulsion but rather a consequence of the strong cohesive hydrogen bonding among water molecules. Non-polar molecules, such as the hydrocarbon chains of this compound, cannot participate in this hydrogen bonding network. Their presence disrupts the energetically favorable interactions between water molecules, leading to an increase in the overall energy of the system. To minimize this disruption, water molecules effectively exclude the non-polar species, causing them to aggregate. This exclusion is the essence of the hydrophobic effect and is a critical driving force in numerous chemical and biological processes, including protein folding and the formation of lipid bilayers.[1][2]

This compound: Structure and Intrinsic Hydrophobicity

This compound ([CH₃(CH₂)₇]₃SiH) is an organosilane characterized by a central silicon atom bonded to three octyl (C8) alkyl chains and one hydrogen atom.[3] The defining feature of this molecule, with respect to its hydrophobicity, is the presence of these three long, non-polar hydrocarbon chains.

The Dominant Role of Alkyl Chains

The octyl chains are composed of a series of methylene (-CH₂-) groups and a terminal methyl (-CH₃) group. These aliphatic groups are non-polar and interact with each other through weak van der Waals forces. When this compound is introduced to an aqueous environment, these long alkyl chains present a significant non-polar surface area, leading to a pronounced hydrophobic character.

The length of the alkyl chain is a critical determinant of hydrophobicity. Longer alkyl chains present a larger non-polar surface area, leading to a greater disruption of the water hydrogen-bonding network and thus a stronger hydrophobic effect.[4][5][6] Studies have shown that increasing the alkyl chain length up to a certain point, such as C8, significantly increases the water contact angle, a key measure of hydrophobicity.[7][8] For instance, nanoparticles functionalized with octyl groups are highly hydrophobic, whereas those with shorter methyl groups remain hydrophilic.[4][5][6]

}

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a compound or a surface functionalized with that compound can be quantified through several experimental techniques. The choice of method depends on the specific research question and the physical state of the material being investigated.

Contact Angle Goniometry

Contact angle measurement is a direct and widely used method to determine the wettability of a solid surface by a liquid.[9] For assessing hydrophobicity, the contact angle of a water droplet on a surface is measured.

Experimental Protocol: Sessile Drop Contact Angle Measurement

-

Substrate Preparation: A flat, smooth substrate (e.g., silicon wafer, glass slide) is thoroughly cleaned to remove any organic and particulate contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by plasma cleaning or piranha solution treatment.

-

Surface Functionalization: The cleaned substrate is immersed in a solution of this compound in an anhydrous organic solvent (e.g., toluene) to form a self-assembled monolayer (SAM). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

-

Rinsing and Curing: After the deposition, the substrate is rinsed with the solvent to remove any physisorbed molecules and then cured at an elevated temperature to promote covalent bond formation with the surface hydroxyl groups.

-

Measurement: A small droplet of high-purity water is gently deposited onto the functionalized surface using a microsyringe. A high-resolution camera captures the image of the droplet, and software is used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line.[9][10]

Data Presentation: Effect of Alkyl Chain Length on Water Contact Angle

| Silane Functionalization | Alkyl Chain Length | Water Contact Angle (°) | Reference |

| Methyltrimethoxysilane | C1 | ~0° (Hydrophilic) | [4][5] |

| Octyltrimethoxysilane | C8 | ~140.67° ± 1.23° | [8] |

| Octyl-functionalized Nanoparticles | C8 | 150.6° ± 6.6° | [4][5] |

}

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is a powerful analytical technique that separates molecules based on their hydrophobicity.[13][14] In this method, the stationary phase is non-polar (hydrophobic), often silica functionalized with alkyl chains (e.g., C8 or C18), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).[15]

Hydrophobic molecules, such as this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer in the column.[13][14] The retention time can be used as a relative measure of hydrophobicity.

Experimental Protocol: RP-HPLC for Hydrophobicity Assessment

-

Column Selection: A C8 or C18 reversed-phase column is typically used. The choice depends on the hydrophobicity of the analytes.

-

Mobile Phase Preparation: A gradient of increasing organic solvent concentration in water is often employed. For highly hydrophobic compounds like this compound, a high initial concentration of the organic solvent may be necessary.

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent that is miscible with the mobile phase.

-

Injection and Elution: A small volume of the sample is injected into the HPLC system. The components of the sample are then separated as they travel through the column, with more hydrophobic compounds eluting later.

-

Detection: A suitable detector, such as a UV-Vis detector or a mass spectrometer, is used to detect the eluting compounds. The retention time is recorded.

Causality in Experimental Choices: The use of a non-polar stationary phase and a polar mobile phase is fundamental to separating compounds based on their hydrophobic interactions.[13][15] The stronger the hydrophobic interaction between the analyte and the stationary phase, the higher the concentration of the organic solvent required to elute it, resulting in a longer retention time.[13]

Implications in Drug Development and Research

The pronounced hydrophobicity of this compound and similar long-chain alkylsilanes makes them valuable in various scientific and industrial applications, particularly in the pharmaceutical sector.

-

Drug Delivery Systems: this compound is being explored for the development of advanced drug delivery vehicles like nanoparticles.[16] Its hydrophobic nature can aid in the encapsulation of poorly water-soluble (hydrophobic) drugs, thereby improving their solubility and bioavailability.[16]

-

Surface Modification: Surfaces coated with this compound exhibit water-repellent properties.[17] This is crucial for medical devices and implants where controlling protein adsorption and cell adhesion is necessary to prevent biofouling.

-

Chromatographic Applications: As a component of the stationary phase in RP-HPLC, octylsilane plays a vital role in the separation and analysis of a wide range of pharmaceutical compounds.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[18] General safety precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[19][20] It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[3][21]

Conclusion

The hydrophobicity of this compound is a direct consequence of its molecular structure, specifically the three long octyl chains. This property can be reliably quantified using techniques such as contact angle goniometry and reversed-phase chromatography. A thorough understanding of the principles governing its hydrophobicity and the methodologies for its measurement is essential for leveraging its potential in diverse applications, from advanced drug delivery systems to the development of specialized surface coatings.

References

- 1. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 2. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 3. This compound 95 18765-09-8 [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [journal.hep.com.cn]

- 6. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [spiral.imperial.ac.uk]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. measurlabs.com [measurlabs.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. nanoscience.com [nanoscience.com]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 15. chromtech.com [chromtech.com]

- 16. nbinno.com [nbinno.com]

- 17. innospk.com [innospk.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to Trioctylsilane: Properties, Synthesis, and Applications for Advanced Research

This guide provides a comprehensive technical overview of trioctylsilane (CAS No. 18765-09-8), a long-chain trialkylsilane of increasing interest to researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the core chemical principles governing its synthesis and reactivity, offers detailed experimental protocols for its key applications, and explores its emerging role in advanced material science and pharmaceutical development.

Core Properties and Physicochemical Constants of this compound

This compound is a sterically hindered, hydrophobic organosilicon compound. Its defining feature is the silicon-hydrogen (Si-H) bond, which is the locus of its reactivity as a mild and selective reducing agent. The three n-octyl chains contribute to its high lipophilicity and distinct physical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18765-09-8 | [1][2] |

| Molecular Formula | C₂₄H₅₂Si | [1][2] |

| Molecular Weight | 368.76 g/mol | [1][2] |

| Appearance | Colorless liquid | Inferred from similar silanes |

| Boiling Point | 163-165 °C at 0.15 mmHg | [1][2] |

| Melting Point | < 0 °C | [3][4] |

| Density | 0.821 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.454 | [1][3] |

Synthesis of this compound: A Mechanistic Approach

The most common and direct laboratory-scale synthesis of this compound involves the reduction of its corresponding chlorosilane precursor, trioctylchlorosilane. This transformation is typically achieved using a powerful hydride donor such as lithium aluminum hydride (LiAlH₄).

Causality in Experimental Design: The choice of a strong reducing agent like LiAlH₄ is necessitated by the strength of the Si-Cl bond. The reaction is performed in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water and to ensure the solubility of the reactants. An inert atmosphere (nitrogen or argon) is crucial to prevent the reaction of LiAlH₄ and the product with atmospheric moisture and oxygen.

Experimental Protocol: Synthesis of this compound from Trioctylchlorosilane

Materials:

-

Trioctylchlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Anhydrous hexane

-

Distilled water

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a bubbler, and a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried before use and allowed to cool under a stream of inert gas.

-

Reagent Addition: Anhydrous diethyl ether or THF is added to the flask via a cannula or syringe, followed by the careful addition of lithium aluminum hydride powder. The resulting suspension is stirred.

-

Precursor Addition: Trioctylchlorosilane is dissolved in anhydrous diethyl ether or THF and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of distilled water to the cooled reaction mixture to decompose any excess LiAlH₄. This is an exothermic process and should be performed with caution in an ice bath. Subsequently, 1 M hydrochloric acid is added to dissolve the aluminum salts.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is removed under reduced pressure.

-

Final Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Caption: Synthesis of this compound via reduction of Trioctylchlorosilane.

Reactivity and Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its Si-H bond. This bond is polarized with the hydrogen atom carrying a partial negative charge, making it a hydride donor. This hydridic character allows this compound to act as a mild reducing agent, particularly when activated by a Lewis or Brønsted acid. The bulky octyl groups provide significant steric hindrance, which can lead to higher selectivity compared to less hindered silanes like triethylsilane.[5]

Mild Reductions of Carbonyl Compounds

This compound, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a strong Brønsted acid like trifluoroacetic acid (TFA), can selectively reduce aldehydes and ketones to the corresponding alcohols. This method is particularly useful for substrates containing other functional groups that are sensitive to more powerful reducing agents like LiAlH₄.

Causality in Experimental Design: The acid catalyst activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the silane. The choice of acid and solvent can be tuned to control the reactivity and selectivity of the reduction.

Experimental Protocol: Reduction of a Ketone to an Alcohol

Materials:

-

Ketone substrate (e.g., acetophenone)

-

This compound

-

Boron trifluoride etherate (BF₃·OEt₂) or Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with the ketone substrate and anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: this compound is added to the solution via syringe. The mixture is cooled in an ice bath.

-

Catalyst Addition: The Lewis or Brønsted acid is added dropwise to the stirred solution.

-

Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC or GC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude alcohol is then purified by column chromatography on silica gel.

Caption: General workflow for the reduction of a ketone using this compound.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation is the addition of a Si-H bond across a carbon-carbon double or triple bond. This reaction, typically catalyzed by transition metals like platinum, is a powerful method for forming carbon-silicon bonds. This compound can be used in these reactions to produce trioctylsilyl-functionalized alkanes or alkenes, which have applications as non-polar stationary phases in chromatography or as hydrophobic surface modifiers.

Causality in Experimental Design: The choice of catalyst is critical for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the hydrosilylation. Platinum catalysts, such as Karstedt's catalyst, are commonly used and generally favor anti-Markovnikov addition to terminal alkenes.

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

-

1-Octene

-

This compound

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with 1-octene and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A small amount of Karstedt's catalyst solution is added via syringe.

-

Reagent Addition: this compound is added dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to ensure completion. The reaction is monitored by GC to follow the disappearance of the starting materials.

-

Purification: Upon completion, the solvent and any excess volatiles are removed under reduced pressure. The resulting product can be purified by vacuum distillation.

Advanced Applications of this compound

The unique combination of a reactive silane functional group and long, hydrophobic alkyl chains makes this compound a valuable tool in materials science and pharmaceutical research.

Surface Modification

This compound can be used to render surfaces hydrophobic. For example, it can be grafted onto the surface of silica nanoparticles or other metal oxides to create a non-polar, hydrophobic coating. This is particularly relevant in the preparation of stationary phases for reversed-phase chromatography, where the long octyl chains provide excellent separation for non-polar analytes.

Drug Delivery Systems

The high hydrophobicity and biocompatibility of this compound make it a promising candidate for the formulation of drug delivery systems, such as nanoparticles.[6] It can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The long alkyl chains can also facilitate interaction with cell membranes, potentially enhancing cellular uptake.

Conclusion

This compound is a versatile organosilicon compound with a growing number of applications in organic synthesis, materials science, and pharmaceutical research. Its unique combination of a reactive Si-H bond and long hydrophobic alkyl chains allows for selective reductions, the formation of functionalized materials through hydrosilylation, and the creation of hydrophobic surfaces. As research in these areas continues to advance, the demand for well-characterized and versatile reagents like this compound is expected to increase. This guide provides a foundational understanding and practical protocols to facilitate its use in innovative research and development.

References

- 1. OPUS 4 | Incorporation of silica nanoparticles into porous templates to fabricate mesoporous silica microspheres for high performance liquid chromatography applications [publikationen.reutlingen-university.de]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silane Reduction of... - Gelest [technical.gelest.com]

- 6. flex.flinders.edu.au [flex.flinders.edu.au]

Methodological & Application

Protocol for Trioctylsilane surface modification of silica nanoparticles

Information Gathered:

-

Mechanism: I have information on the general mechanism of silanization, where silanols on the silica surface react with silane coupling agents. The reaction involves the hydroxyl groups on the silica surface reacting with the alkoxy groups of the silane, forming stable Si-O-Si bonds. I can explain the role of water in hydrolyzing the silane and the importance of anhydrous conditions for a controlled reaction on the surface.

-

Protocol Steps: I have found several protocols for silica nanoparticle modification. These include pre-treatment/activation steps (though not always explicitly detailed), the silanization reaction itself (often in solvents like ethanol or toluene), and post-reaction washing/purification steps involving centrifugation and redispersion. I have concrete examples of reaction times, temperatures, and reagent ratios.

-

Characterization: I have excellent information on the key characterization techniques:

-

FTIR: I can describe how new peaks corresponding to the C-H stretches of the octyl chains will appear, and how the broad O-H peak of the silanols will diminish, confirming the reaction.

-

TGA: I have multiple sources explaining that TGA is used to quantify the amount of organic material (the trioctylsilane) grafted onto the inorganic silica core by measuring the weight loss upon heating. This provides a quantitative measure of modification efficiency.

-

Contact Angle: I have found that measuring the water contact angle is a direct way to confirm the shift from a hydrophilic to a hydrophobic surface. I have typical angle ranges for unmodified and modified silica.

-

-

Rationale and Insights: The search results provide context on why certain steps are taken. For example, the need for anhydrous solvents to prevent silane self-condensation in solution, and the use of centrifugation for purification.

-

Data for Tables: I can synthesize data from the search results to create tables for expected FTIR peaks, typical TGA weight loss percentages, and contact angle shifts.

-

Diagram Workflow: I have a clear understanding of the entire process, which I can now translate into a Graphviz DOT script.

Plan Execution: I can now proceed directly to generating the full application note. I have sufficient authoritative information to write the introduction, explain the mechanism with citations, create a detailed step-by-step protocol, describe the validation/characterization methods, and build the troubleshooting guide. I will synthesize the information from the search results, ensuring every factual claim is supported by a citation. I will create the DOT graph for the workflow, the data tables, and the final reference list as requested. No further searches are immediately necessary. I will now construct the response.

Application Note & Protocol

Topic: Protocol for this compound Surface Modification of Silica Nanoparticles Audience: Researchers, scientists, and drug development professionals.

Introduction: Rendering Silica Nanoparticles Hydrophobic

Silica nanoparticles (SNPs) are a cornerstone of nanotechnology, prized for their tunable size, high surface area, and biocompatible nature. However, their native surface is rich in silanol (Si-OH) groups, rendering them highly hydrophilic. This characteristic limits their dispersion in non-polar solvents and hydrophobic polymer matrices, which is a critical requirement for applications in drug delivery, advanced composites, and chromatography.